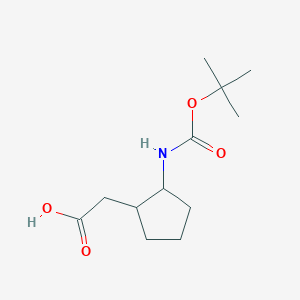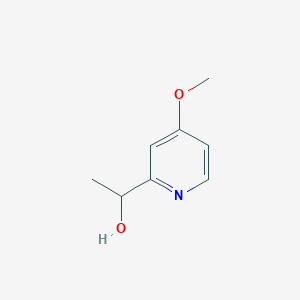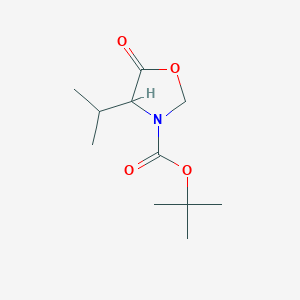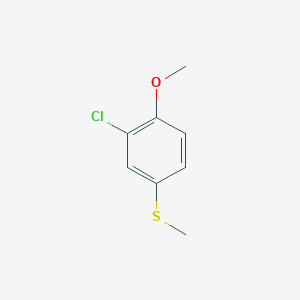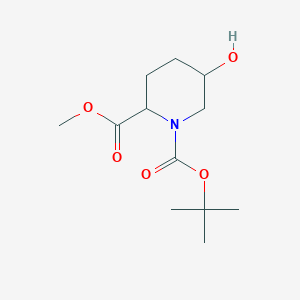
1-(t-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(t-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate is a chemical compound with the CAS Number: 1822538-74-8 . It has a molecular weight of 259.3 and its IUPAC name is 1- (tert-butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate . This compound is used in scientific research and has potential applications in drug discovery, polymer synthesis, and catalysis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.3 .Applications De Recherche Scientifique
Environmental Science and Biodegradation
Research into the environmental fate, behavior, and biodegradation of compounds structurally related to 1-(t-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate, such as parabens and ether oxygenates, highlights the scientific community's interest in understanding how these substances interact with ecosystems. For example, the study by Haman et al. (2015) reviews the occurrence, fate, and behavior of parabens in aquatic environments, pointing out the need for further studies on their biodegradability and potential to form more stable and toxic chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015). Similarly, Thornton et al. (2020) discuss the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, emphasizing the role of microbial communities in decomposing such compounds (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Food Safety and Antioxidants
The safety assessment of food additives related to antioxidant properties, as discussed by Williams, Iatropoulos, and Whysner (1999), provides an example of research into the toxicology and potential health benefits of chemical additives. This research could be relevant when considering the safety and efficacy of related chemical compounds as food preservatives or additives (Williams, Iatropoulos, & Whysner, 1999).
Medical Research and Drug Development
Studies on the behavioral pharmacology and potential therapeutic applications of compounds with similar functional groups or structural elements provide insights into the medical relevance of 1-(t-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. For instance, the review by Hudzik et al. (2003) on AR-A000002, a selective 5-HT1B antagonist, suggests the utility of certain chemical structures in treating anxiety and affective disorders (Hudzik, Yanek, Porrey, Evenden, Paronis, Mastrangèlo, Ryan, Ross, & Stenfors, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-hydroxypiperidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKQPFVBRJQINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B6327184.png)
